molecular formula C7H8Cl2N2 B1349412 3,5-Dichloro-2,6-dimethylpyridin-4-amine CAS No. 50978-40-0

3,5-Dichloro-2,6-dimethylpyridin-4-amine

Cat. No.: B1349412
CAS No.: 50978-40-0
M. Wt: 191.05 g/mol
InChI Key: IKNQBQLXQVSYRN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dimethylpyridin-4-amine is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Processes

  • Living Cationic Polymerization : 3,5-Dichloro-2,6-dimethylpyridin-4-amine has been studied for its role in the living cationic polymerization of vinyl monomers. Its presence stabilizes growing carbocations in the polymerization process, affecting the polymerization speed and the characteristics of the resulting polymer (Higashimura et al., 1989).

Synthetic Technology Optimization

  • Improved Synthetic Processes : Research has been conducted to optimize the synthetic technology of this compound. Modifications in the synthetic process have led to higher yields and simpler, more cost-effective production methods (Li Sheng-song, 2010).

Chemical Reactions and Synthesis

  • Amination Reactions : Studies have explored the reactions of this compound with various amines and its role in the synthesis of complex compounds. These reactions are crucial for the development of new chemical entities and intermediates (Palenik et al., 1990).
  • NMR Study and Antioxidant Potency : Research has also been conducted on the synthesis of derivatives of this compound, exploring their structural characteristics using NMR and assessing their antioxidant efficacy (Dineshkumar & Parthiban, 2022).

Properties

IUPAC Name

3,5-dichloro-2,6-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNQBQLXQVSYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345557
Record name 4-Amino-3,5-dichloro-2,6-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50978-40-0
Record name 4-Amino-3,5-dichloro-2,6-lutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.